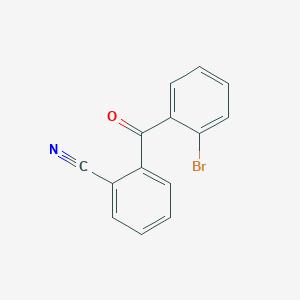

2-Bromo-2'-cyanobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

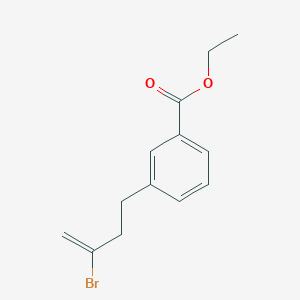

2-Bromo-2’-cyanobenzophenone is a unique chemical compound with the molecular formula C14H8BrNO. It has a molecular weight of 286.12 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

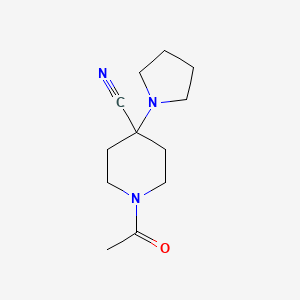

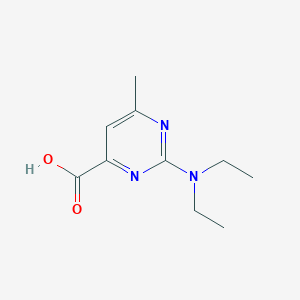

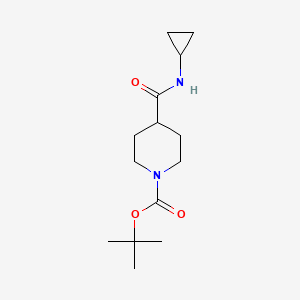

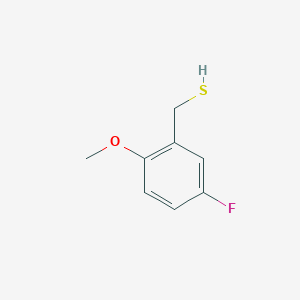

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-cyanobenzophenone can be represented by the SMILES stringBrc1ccccc1C(=O)c2ccccc2C#N and the InChI string 1S/C14H8BrNO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H . These strings provide a text representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Bromo-2'-cyanobenzophenone has been utilized in chemical synthesis processes. A study described the synthesis of 2-cyanobenzophenones, which were created by reacting 2-bromobenzophenones with copper(I) cyanide. The study also explored the transformations involving acid hydrolysis of the cyano group in these compounds, leading to the formation of various heterocyclic structures (Mochalov et al., 2018).

Antioxidant Activity

Bromophenol derivatives, closely related to 2-Bromo-2'-cyanobenzophenone, were identified from the red alga Rhodomela confervoides. Although these specific derivatives were found to be inactive against several human cancer cell lines and microorganisms, other similar bromophenol compounds have shown potent antioxidant activities (Zhao et al., 2004).

Medical Applications

In the medical field, a novel bromophenol derivative, BOS-102, was synthesized and demonstrated to induce cell cycle arrest and apoptosis in human lung cancer cells. This compound showed potential as an anticancer drug by deactivating the PI3K/Akt pathway and activating the MAPK signaling pathway (Guo et al., 2018).

Environmental Science

In environmental science, the high-temperature oxidation of 2-bromophenol, a compound similar to 2-Bromo-2'-cyanobenzophenone, was studied to understand the formation mechanisms of dioxins. This research provides insight into the thermal degradation of brominated compounds, which are commonly used as flame retardants, and their potential environmental impact (Evans & Dellinger, 2005).

Safety and Hazards

While specific safety data for 2-Bromo-2’-cyanobenzophenone is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using only in well-ventilated areas or outdoors .

Eigenschaften

IUPAC Name |

2-(2-bromobenzoyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMDLDMVUHKNBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641437 |

Source

|

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

746651-83-2 |

Source

|

| Record name | 2-(2-Bromobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.